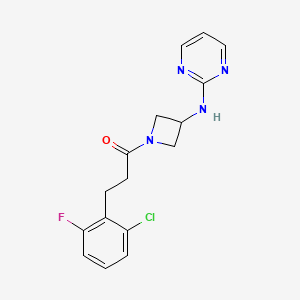

2-(Quinolin-8-yloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Quinolin-8-yloxy)acetamide is a chemical compound that has been the subject of various studies due to its potential therapeutic applications. While the provided data does not specifically mention 2-(Quinolin-8-yloxy)acetamide, it does include information on closely related compounds, such as 2-(quinolin-4-yloxy)acetamides, which have been identified as potent inhibitors of Mycobacterium tuberculosis growth and have shown activity against drug-resistant strains . These compounds have also been evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis .

Synthesis Analysis

The synthesis of related 2-(quinolin-4-yloxy)acetamides involves various chemical modifications of lead compounds to yield highly potent antitubercular agents . Novel derivatives have been synthesized using the Ugi four-component reaction and copper-catalyzed tandem reactions , as well as the Passerini three-component reaction . These methods provide rapid access to structurally varied compounds, indicating a versatile synthetic pathway that could potentially be applied to the synthesis of 2-(Quinolin-8-yloxy)acetamide.

Molecular Structure Analysis

The molecular structure of these compounds has been studied in the context of their interaction with biological targets. For example, the crystal structure of tubulin bound to quinolin-6-yloxyacetamides revealed that these compounds bind to the colchicine site on tubulin, explaining their mechanism of microtubule destabilization . Similarly, the structure of 2-(quinolin-4-yloxy)acetamides has been linked to their activity against the cytochrome bc1 complex in Mycobacterium tuberculosis .

Chemical Reactions Analysis

The chemical reactivity of 2-(quinolin-4-yloxy)acetamides has been explored in the context of their antitubercular activity. These compounds have shown synergism with rifampicin and have been found to target the cytochrome bc1 complex, which is a key component in the respiratory chain of Mycobacterium tuberculosis . The identification of their molecular target has been crucial for understanding their mechanism of action and for the development of novel drug candidates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(quinolin-4-yloxy)acetamides have been evaluated to determine their drug-like characteristics. Studies have shown that these compounds possess good kinetic solubility, high permeability, and a low rate of in vitro metabolism . Additionally, they have been found to be devoid of apparent toxicity to mammalian cells and do not show signs of cardiac toxicity in zebrafish models . The pharmacokinetic profiles of these compounds have also been assessed, indicating their potential for in vivo effectiveness .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

- 2-(Quinolin-4-yloxy)acetamides, a related compound, have shown potent in vitro inhibitory effects against Mycobacterium tuberculosis growth, including drug-resistant strains. These compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.05 μM, indicating significant antitubercular potential. They also demonstrated low toxicity to mammalian cells and no cardiac toxicity in zebrafish models, suggesting a promising profile for tuberculosis treatment development (Pissinate et al., 2016).

- Further research into 2-(Quinolin-4-yloxy)acetamides revealed that these compounds possess synergistic effects with rifampin, a first-line antituberculosis drug. Their good permeability, moderate metabolism rates, and low risk of drug-drug interactions underline their potential as novel alternative therapeutics for tuberculosis treatment (Giacobbo et al., 2017).

Structural and Fluorescence Properties

- Studies on the structural aspects of various quinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have shown interesting properties like gel formation and crystal structures with different acids. These structural properties are significant for understanding the physical characteristics and potential applications of these compounds in various fields (Karmakar et al., 2007).

- The use of N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide as a fluorescent sensor for differentiating cadmium from zinc ions was explored. The sensor showed high selectivity and sensitivity, demonstrating its potential application in environmental monitoring and analytical chemistry (Zhou et al., 2012).

Molecular Target Identification for Tuberculosis Treatment

- The molecular target of 2-(quinolin-4-yloxy)acetamides in Mycobacterium tuberculosis was investigated. The compounds were found to be active against clinical isolates resistant to multiple drugs, and the cytochrome bc1 complex was identified as their molecular target. This discovery is crucial for developing new drug candidates for treating multidrug-resistant tuberculosis (Subtil et al., 2017).

In Silico Analysis for Antitubercular Agents

- An insightful bio-evaluation of 2-(quinolin-4-yloxy)acetamide analogues was conducted, targeting the catalase-peroxidase enzyme in Mycobacterium tuberculosis. Through computational methods, these studies contributed to understanding the potential of these compounds as antitubercular agents, which is valuable for future drug development efforts (Oyebamiji et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-quinolin-8-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-10(14)7-15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPWWOUWKKOGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(=O)N)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-8-yloxy)acetamide | |

Q & A

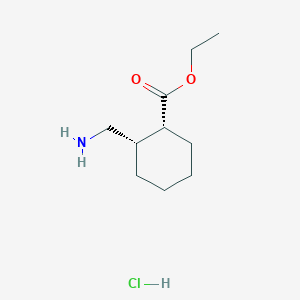

A: The molecular formula of 2-(Quinolin-8-yloxy)acetamide is C11H10N2O2, and its molecular weight is 202.21 g/mol. This compound and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and FAB+-MS. []

A: The spatial orientation of the amide group in 2-(Quinolin-8-yloxy)acetamide derivatives plays a crucial role in their fluorescence behavior. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide displays a stretched conformation. When protonated, it adopts a tweezer-like geometry and exhibits fluorescence. []

A: Yes, 2-(Quinolin-8-yloxy)acetamide and its derivatives can act as ligands, forming complexes with various metal ions, including lanthanides like Europium (Eu(III)), [] and transition metals like Zinc (Zn(II)), [, , ], Copper (Cu(II)), [, ] and Cadmium (Cd(II)). []

A: The fluorescence properties of these complexes are influenced by factors such as the nature of the metal ion and the specific substituents on the ligand. For instance, the Europium(III) complex with N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide exhibits the highest fluorescence intensity among a series of analogous complexes. This is attributed to the ligand's triplet state energy being well-matched to the resonance level of the Eu(III) ion. []

A: Studies focusing on the antimalarial activity of 2-(Quinolin-8-yloxy)acetamide derivatives revealed that incorporating hydroxyaromatic acid salts significantly enhanced potency compared to the parent compound. Interestingly, this enhanced activity was found to be independent of iron chelation, inhibition of hemozoin formation, or antioxidant properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)

![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)

![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)

![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)